molecular formula C23H17N3O5 B2985329 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-87-3

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2985329
CAS No.: 307541-87-3
M. Wt: 415.405
InChI Key: KORSRGSVPLWDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxy, benzoyl, nitrophenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Benzoyl and Nitrophenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions, using the corresponding acyl chlorides and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridinyl moiety to the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts that can be recycled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using hydrogenation with a palladium catalyst or chemical reduction with tin and hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin and hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its various functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and advanced materials.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new drugs or biochemical tools.

Medicine

Given its potential biological activity, this compound might be explored for therapeutic applications. It could serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In materials science, the compound could be used to develop new polymers or coatings with specific properties, such as enhanced durability or reactivity. Its unique structure might also make it suitable for use in electronic or photonic devices.

Mechanism of Action

The mechanism by which 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biochemical pathways, leading to therapeutic effects. For example, the compound could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    3-hydroxy-4-benzoyl-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methyl group on the benzoyl ring, potentially affecting its chemical properties and interactions.

    3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with the pyridinyl group attached at a different position, which could influence its binding to biological targets.

Uniqueness

The presence of both the nitro and methylbenzoyl groups in 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNRXROFJJEGCB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.